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Compound of Interest

Compound Name: H-beta-Ala-beta-ala-beta-ala-OH

Cat. No.: B13415821

Get Quote

Executive Summary
This technical guide details the physicochemical properties, synthesis, and stability profile of

the homotrimer H-

-Ala-

-Ala-

-Ala-OH (3-aminopropanoyl-3-aminopropanoyl-3-aminopropanoic acid). Unlike its

-amino acid counterparts, this molecule is achiral, possesses a backbone extended by one
methylene group per residue (

), and exhibits unique zwitterionic behavior that drives self-assembly and solubility.

Core Value Proposition: The

-alanine trimer serves as a critical "molecular ruler" and spacer in drug design. Its primary
advantage is proteolytic resistance; the altered backbone geometry renders it invisible to most
endogenous proteases (e.g., trypsin, chymotrypsin), making it an ideal candidate for stable
linker systems in antibody-drug conjugates (ADCs) and peptidomimetics.
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Part 1: Molecular Architecture & Physicochemical
Properties
The Zwitterionic State
In aqueous solutions at neutral pH (approx.[1] 7.0–7.4), H-

-Ala-

-Ala-

-Ala-OH exists predominantly as a zwitterion. The N-terminal amine is protonated (

), and the C-terminal carboxylic acid is deprotonated (

).

The electrostatic stabilization is distinct from

-peptides due to the increased distance between the termini.

N-Terminal pKa: ~10.2 (More basic than

-Ala due to reduced inductive withdrawal from the carbonyl).

C-Terminal pKa: ~3.6 (Less acidic than

-Ala).

Isoelectric Point (pI): ~6.9.

Structural Dynamics (Achirality)
A critical feature of this molecule is its achirality.

-alanine (3-aminopropanoic acid) contains no chiral centers.

Implication for Synthesis: Zero risk of racemization during coupling, allowing for harsher

activation conditions if necessary.
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Implication for Structure: It does not form circular dichroism (CD) spectra typical of chiral

helices unless induced by a chiral environment or attached to chiral moieties. It tends to

adopt extended sheet-like structures or amorphous aggregates driven by intermolecular

hydrogen bonding.

pH-Dependent Speciation Diagram
The following diagram illustrates the protonation states of the trimer across the pH scale.

CATIONIC FORM
(pH < 3.0)

[NH3+ ... COOH]

ZWITTERIONIC FORM
(pH 4.0 - 9.5)

[NH3+ ... COO-]

Deprotonation of COOH
(pKa ~3.6)

ANIONIC FORM
(pH > 10.5)

[NH2 ... COO-]

Deprotonation of NH3+
(pKa ~10.2)

Click to download full resolution via product page

Figure 1: pH-dependent speciation of the

-alanine trimer. The zwitterionic window is significantly wider than that of typical

-peptides.

Part 2: Synthesis & Purification Protocol
Synthetic Challenges
While

-alanine is achiral, the synthesis of oligomers faces a kinetic challenge: the nucleophilicity of
the

-amino group is slightly lower, and the flexibility of the backbone can lead to intramolecular
folding that hinders coupling. Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) is
effective but requires optimized coupling reagents.

Optimized Fmoc-SPPS Protocol
Resin Choice: 2-Chlorotrityl Chloride resin (for C-terminal acid retention) or Rink Amide (if C-

terminal amide is desired). For the zwitterion (OH form), use Wang or 2-Chlorotrityl resin.
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Step Reagent/Condition Technical Rationale

1. Loading

Fmoc-

-Ala-OH (3 eq) + DIPEA (6 eq)

in DCM.

2-Cl-Trt resin prevents

diketopiperazine formation

(though less risk with

-peptides).

2. Deprotection
20% Piperidine in DMF (

min).

Removes Fmoc group. Monitor

UV absorbance to ensure

completion.

3. Wash

DMF (

), DCM (

).

Critical to remove piperidine

traces which would scavenge

the active ester in the next

step.

4. Activation
HATU (0.95 eq) + HOAt (0.95

eq) + DIPEA (2 eq).

Expert Insight: Use HATU over

HBTU. The 7-azabenzotriazole

moiety stabilizes the active

ester better for the slower

-amino coupling.

5. Coupling React for 60–90 minutes.

Extended time (vs. standard

30 min) ensures complete

conversion of the

-amine.

6. Cleavage
TFA:TIS:H2O (95:2.5:2.5) for 2

hours.

Releases peptide and removes

side-chain protection (none in

this case, but standardizes the

workflow).

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13415821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin Loading
(Fmoc-Beta-Ala-OH)

Fmoc Deprotection
(20% Piperidine)

DMF Wash (x5)

Coupling Cycle (x2)
Fmoc-Beta-Ala-OH + HATU/DIPEA

Kaiser Test
(Blue = Incomplete)

If Colorless (Complete)

If Blue (Incomplete)

Global Cleavage
(95% TFA)

After 3rd residue

Crude H-Beta-Ala3-OH

Click to download full resolution via product page

Figure 2: Solid-phase synthesis cycle for

-alanine oligomers. Note the iterative loop for the trimer assembly.

Part 3: Stability & Biological Applications[3]
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Proteolytic Resistance (The "Stealth" Effect)
The most significant property of H-

-Ala-

-Ala-

-Ala-OH is its stability in biological matrices.

Mechanism: Proteases such as pepsin, trypsin, and chymotrypsin have active sites evolved

to recognize the

-peptide backbone (specifically the distance between the carbonyl carbon and the

-carbon). The insertion of the extra methylene group (

) in

-alanine distorts the scissile bond placement, rendering it inaccessible to the catalytic triad of
the enzyme.

Data Point: While

-alanine trimers have a half-life of minutes to hours in serum,

-alanine oligomers often exhibit half-lives exceeding 24–48 hours.

Comparative Stability Data
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Parameter -Ala Trimer (H-Ala-Ala-Ala-
OH)

-Ala Trimer (H-

Ala-

Ala-

Ala-OH)

Serum Half-life (

)
< 1 hour > 24 hours

Trypsin Susceptibility

High (Cleaves at C-term of

basic residues, but recognizes

backbone)

Resistant

Solubility (pH 7) High High (Zwitterionic)

Conformation Random Coil / Polyproline II Extended Sheet / Aggregate

Applications in Drug Development[4]
Linker Technology: The trimer is used as a non-cleavable hydrophilic spacer in Antibody-

Drug Conjugates (ADCs). Its zwitterionic nature prevents the aggregation of hydrophobic

payloads.

Carnosine Mimetics: As a homolog of carnosine (

-alanyl-L-histidine), the trimer is investigated for antioxidant properties in muscle physiology
without the rapid degradation seen in natural peptides.

Nanocarriers: At high concentrations, the zwitterionic trimer can self-assemble into

nanovesicles capable of encapsulating small molecule drugs, releasing them only upon pH

shifts (e.g., in the acidic tumor microenvironment).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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